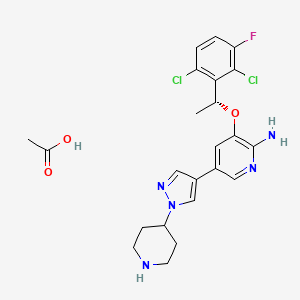

Crizotinib acetate

Descripción general

Descripción

Crizotinib, also known as PF-02341066, is an orally bioavailable agent belonging to the class of c-met/hepatocyte growth factor receptor (HGFR) tyrosine kinase inhibitors with potential antineoplastic activity. Crizotinib was approved for treatment of some non-small cell lung carcinoma (NSCLC) in the US, and undergoing clinical trials testing its safety and efficacy in anaplastic large cell lymphoma, neuroblastoma, and other advanced solid tumors in both adults and childre. Crizotinib inhibits the membrane receptor MET and activation of the MET signaling pathway, which may block tumor cell growth, migration and invasion, and tumor angiogenesis in susceptible tumor cell populations. Crizotinib was approved in 2011.

Aplicaciones Científicas De Investigación

1. Treatment of ALK-Rearranged Non-Small-Cell Lung Cancer and Brain Metastases

Crizotinib has shown effectiveness in treating patients with advanced ALK-rearranged non-small-cell lung cancer (NSCLC) who have brain metastases. It has been associated with systemic and intracranial disease control in these patients (Costa et al., 2015).

2. Overcoming Drug Resistance in Cancer Treatment

Research indicates that crizotinib's effectiveness in treating NSCLC can be enhanced by co-administering it with elacridar, an inhibitor of certain drug-resistance proteins. This combination has shown to increase crizotinib's oral availability and accumulation in the brain (Tang et al., 2014).

3. Pharmacokinetics in Animal Models

The pharmacokinetics of crizotinib has been studied in rats, providing insights into its absorption and bioavailability. Such studies are crucial for understanding how the drug behaves in living organisms (Qiu et al., 2016).

4. Combination Therapy with Other Drugs

Research has explored combining crizotinib with other drugs, such as cisplatin, for enhanced therapeutic efficacy, particularly in models of ovarian cancer. This combination has shown potential synergistic effects, suggesting new avenues for cancer treatment (Huang et al., 2017).

5. Co-targeting IGF-1R and ALK in ALK Fusion Positive Lung Cancer

The combination of IGF-1R and ALK inhibitors, including crizotinib, is being explored to overcome resistance in ALK fusion-positive lung cancer, showing promising results (Lovly et al., 2014).

Propiedades

Número CAS |

877399-53-6 |

|---|---|

Nombre del producto |

Crizotinib acetate |

Fórmula molecular |

C23H26Cl2FN5O3 |

Peso molecular |

510.3914 |

Nombre IUPAC |

(R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine acetate |

InChI |

InChI=1S/C21H22Cl2FN5O.C2H4O2/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15;1-2(3)4/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27);1H3,(H,3,4)/t12-;/m1./s1 |

Clave InChI |

LFCVDLCLKZRGFW-UTONKHPSSA-N |

SMILES |

NC1=NC=C(C2=CN(C3CCNCC3)N=C2)C=C1O[C@@H](C4=C(Cl)C=CC(F)=C4Cl)C.CC(O)=O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Crizotinib acetate; PF-02341066; PF 02341066; PF02341066; PF2341066; PF-2341066; PF 2341066; US brand name: Xalkori; |

Origen del producto |

United States |

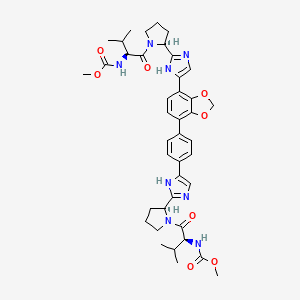

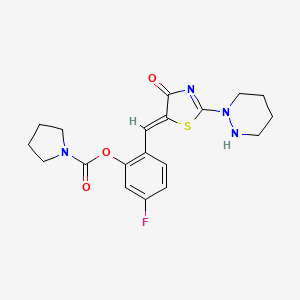

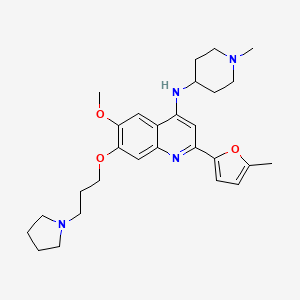

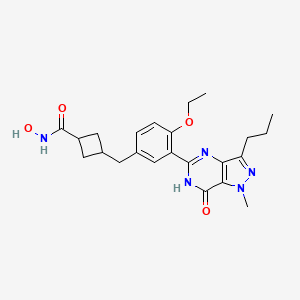

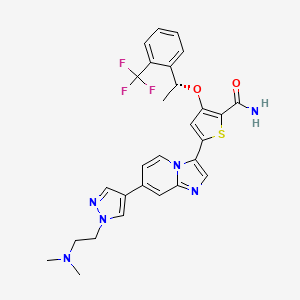

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)

![4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol](/img/structure/B606751.png)